molecular formula C18H18ClN3O3S B11407376 ethyl [8-(4-chlorophenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate

ethyl [8-(4-chlorophenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate

Cat. No.: B11407376
M. Wt: 391.9 g/mol
InChI Key: CSTMPMZVDDOADY-UHFFFAOYSA-N
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Description

Ethyl [8-(4-chlorophenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a pyrido[2,1-b][1,3,5]thiadiazine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [8-(4-chlorophenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base can yield an intermediate, which upon further reaction with thiourea and subsequent cyclization, forms the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl [8-(4-chlorophenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the cyano group.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce a variety of substituted thiadiazine derivatives.

Scientific Research Applications

Ethyl [8-(4-chlorophenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as cancer, inflammation, and infectious diseases.

    Industry: It can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl [8-(4-chlorophenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the cyano and oxo groups allows it to form strong interactions with active sites, while the chloro group can enhance its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: This compound shares a similar pyran core and functional groups.

    4-(4-chlorophenyl)-2-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate: Another compound with a similar structure and reactivity.

Uniqueness

Ethyl [8-(4-chlorophenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate is unique due to its specific combination of functional groups and the pyrido[2,1-b][1,3,5]thiadiazine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.9 g/mol

IUPAC Name

ethyl 2-[8-(4-chlorophenyl)-9-cyano-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazin-3-yl]acetate

InChI

InChI=1S/C18H18ClN3O3S/c1-2-25-17(24)9-21-10-22-16(23)7-14(12-3-5-13(19)6-4-12)15(8-20)18(22)26-11-21/h3-6,14H,2,7,9-11H2,1H3

InChI Key

CSTMPMZVDDOADY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CN2C(=O)CC(C(=C2SC1)C#N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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